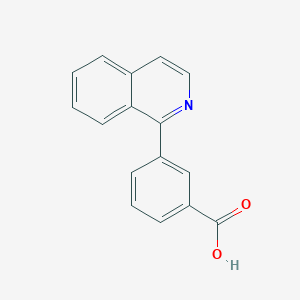

3-(Isoquinolin-1-yl)benzoic acid

Description

Strategic Positioning of Benzoic Acid Derivatives and Isoquinoline (B145761) Scaffolds in Advanced Synthesis

Benzoic acid and its derivatives are fundamental building blocks in organic synthesis, widely utilized in the production of a vast range of organic substances. ontosight.airesearchgate.netijcrt.org They serve as precursors in the synthesis of pharmaceuticals, agrochemicals, and materials with unique properties. ontosight.ai The presence of the carboxylic acid group allows for a variety of chemical transformations, making it a versatile component in molecular design. ontosight.ainih.gov

The isoquinoline scaffold is another "privileged" structure, particularly in medicinal chemistry. nih.govrsc.orgrsc.org This nitrogen-containing heterocyclic system is a core component of numerous natural products, including alkaloids like papaverine (B1678415) and morphine, and exhibits a broad spectrum of biological activities. nih.govthieme-connect.de The isoquinoline nucleus is a key feature in drugs targeting a range of conditions, from cancer to inflammatory diseases. rsc.orgnih.gov The fusion of these two important structural motifs in 3-(Isoquinolin-1-yl)benzoic acid results in a molecule with enhanced potential for creating complex and functionalized chemical structures.

Evolution of Ligand Design Principles Incorporating Diverse Heterocyclic Systems

The design of ligands, molecules that bind to metal ions to form coordination complexes, has evolved significantly with the incorporation of diverse heterocyclic systems. rsc.org Heterocyclic compounds are crucial in the development of new catalysts and materials with specific electronic and photophysical properties. nih.govacs.org The nitrogen atom in the isoquinoline ring of this compound can act as a coordination site for metal ions, while the benzoic acid moiety provides another potential binding site. This dual functionality allows for the creation of sophisticated ligand frameworks. nih.gov The development of new synthetic methodologies, such as C-H activation and photoredox chemistry, has further expanded the possibilities for creating novel heterocyclic ligands. rsc.org

Research Trajectories and Prospective Applications of Bifunctional Organic Molecules

Bifunctional organic molecules, which possess two distinct reactive functional groups, are at the forefront of research in materials science and drug discovery. mdpi.comgoogle.comresearchgate.net These molecules can act as linkers in the construction of metal-organic frameworks (MOFs), polymers, and other complex architectures. The combination of a carboxylic acid and a nitrogen heterocycle in this compound makes it an attractive candidate for such applications. For instance, a related compound, 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid, has shown high potency and selectivity as an inhibitor of an enzyme implicated in cancer. researchgate.net This highlights the potential of isoquinoline-benzoic acid derivatives in the development of new therapeutic agents. Future research is likely to focus on exploring the full potential of these molecules in areas such as catalysis, sensing, and the development of novel pharmaceutical compounds.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C16H11NO2 |

| PubChem CID | 53486017 |

| Synonyms | 3-(1-Isoquinolyl)benzoic acid |

Structure

3D Structure

Properties

IUPAC Name |

3-isoquinolin-1-ylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO2/c18-16(19)13-6-3-5-12(10-13)15-14-7-2-1-4-11(14)8-9-17-15/h1-10H,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUMXPUUWTAFHEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C2C3=CC(=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Selective Transformations of 3 Isoquinolin 1 Yl Benzoic Acid

Advanced Synthetic Pathways for the Isoquinoline-Benzoic Acid Conjugate

The construction of the 3-(isoquinolin-1-yl)benzoic acid skeleton relies on the formation of a key carbon-carbon (C-C) bond between the C1 position of the isoquinoline (B145761) ring and the C3 position of the benzoic acid ring. Modern synthetic chemistry offers several powerful strategies to achieve this, including catalytic cross-coupling reactions and multi-component approaches.

Catalytic Coupling Reactions for C-C Bond Formation

Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a versatile and efficient means to construct the biaryl linkage in this compound. The most prominent among these are the Suzuki-Miyaura, Negishi, and Stille couplings, each utilizing different organometallic reagents.

The Suzuki-Miyaura coupling is a widely used method for C-C bond formation due to the stability and low toxicity of the boronic acid reagents. google.comthieme-connect.denih.gov The synthesis of this compound via this method would typically involve the reaction of a 1-haloisoquinoline (e.g., 1-chloroisoquinoline (B32320) or 1-bromoisoquinoline) with 3-carboxyphenylboronic acid or its corresponding ester. The reaction is catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, and a phosphine (B1218219) ligand. A base is required to activate the boronic acid for transmetalation.

A plausible synthetic route starting from 3-bromobenzoic acid methyl ester involves its conversion to the corresponding boronic ester, which can then be coupled with 1-chloroisoquinoline under Suzuki-Miyaura conditions. beilstein-journals.org

Table 1: Exemplary Catalytic Systems for Suzuki-Miyaura Coupling

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | Varies | beilstein-journals.org |

| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 90 | Varies | nih.gov |

| PdCl₂(dppf) | - | K₃PO₄ | Dioxane | 100 | Varies | d-nb.info |

The Negishi coupling offers an alternative that utilizes organozinc reagents, which are often more reactive than their boronic acid counterparts. beilstein-journals.orgnih.gov This can be particularly advantageous for less reactive coupling partners. The synthesis would involve the reaction of an organozinc derivative of either the isoquinoline or the benzoic acid moiety with the corresponding halogenated partner, catalyzed by a palladium or nickel complex. nih.gov

The Stille coupling employs organotin reagents. While effective, the toxicity of organotin compounds has led to a preference for other methods in many applications. nih.govbeilstein-journals.org

Multi-component Reactions in the Synthesis of this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency and atom economy. nih.govrsc.orgsciforum.net While a direct one-pot synthesis of this compound via an MCR is not prominently reported, the construction of the 1-arylisoquinoline core is achievable through such strategies.

For instance, a three-component reaction involving an o-alkynylbenzaldehyde, an amine, and an arylboronic acid can lead to the formation of 1-arylisoquinolines. By employing an aminobenzoic acid derivative as the amine component, a precursor to the target molecule could potentially be assembled.

Strategies for Stereoselective Synthesis of Related Analogues

While this compound itself is an achiral molecule, the introduction of substituents on the isoquinoline or benzoic acid rings can lead to the formation of atropisomers, which are stereoisomers arising from restricted rotation around a single bond. The synthesis of such chiral analogues is of great interest, particularly in drug discovery.

Atroposelective synthesis of biaryl compounds can be achieved using chiral catalysts or auxiliaries that control the orientation of the two aromatic rings during the C-C bond-forming step. Rhodium(III)-catalyzed asymmetric C-H activation has emerged as a powerful tool for the synthesis of axially chiral biaryls. nih.gov For example, the enantioselective C-H alkynylation of 1-arylisoquinolines using a chiral rhodium catalyst has been reported to produce axially chiral products with high enantioselectivity. nih.gov This methodology could potentially be adapted to introduce a chiral axis in derivatives of this compound.

Functionalization and Derivatization Strategies of this compound

The presence of two distinct and reactive moieties, the benzoic acid and the isoquinoline, allows for a wide range of selective functionalization reactions.

Regioselective Modifications of the Benzoic Acid Moiety

The carboxylic acid group is a versatile handle for a variety of chemical transformations. Standard organic reactions can be employed to modify this part of the molecule.

Esterification: The carboxylic acid can be readily converted to its corresponding esters by reaction with alcohols under acidic conditions or using coupling agents. Iron-catalyzed methods for the synthesis of alkyl esters of benzoic acid have also been developed. researchgate.net

Amidation: Coupling of the carboxylic acid with amines using standard peptide coupling reagents (e.g., DCC, EDC, HATU) can generate a diverse library of amide derivatives. This is a common strategy in medicinal chemistry to modulate solubility and biological activity. The synthesis of N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives highlights the utility of this approach for related heterocyclic systems. nih.gov

Reduction: The carboxylic acid can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).

Decarboxylative Coupling: The carboxylic acid group can be removed and replaced with other functional groups through transition-metal-catalyzed decarboxylative coupling reactions.

Ruthenium-catalyzed C-H arylation of benzoic acids with aryl halides offers a direct method to introduce additional aryl groups at the ortho position to the carboxylic acid, further expanding the structural diversity. nih.govbeilstein-journals.org

Heterocyclic Functionalization of the Isoquinoline Core

The isoquinoline ring system is also amenable to a variety of functionalization reactions. The electronic nature of the ring, with the nitrogen atom making the ring electron-deficient, directs the regioselectivity of these transformations.

C-H Activation/Functionalization: Transition-metal-catalyzed C-H activation is a powerful strategy for the direct introduction of functional groups onto the isoquinoline core, avoiding the need for pre-functionalized substrates. d-nb.info Rhodium(III)-catalyzed C-H activation of 1-aryl isoquinolines has been used for various transformations, including alkynylation. nih.gov

Electrophilic Aromatic Substitution: While the isoquinoline ring is generally electron-deficient, electrophilic substitution reactions can occur, typically at the C5 and C8 positions.

Nucleophilic Aromatic Substitution: Halogenated isoquinolines can undergo nucleophilic aromatic substitution, allowing for the introduction of various nucleophiles. For example, a patent describes the reaction of 3-chloro-1-phenyl-isoquinoline-4-carboxylic acid with N-methyl-piperazine, where the chlorine atom is displaced by the amine. google.com

Oxidative Annulation: The isoquinoline core can be further elaborated through oxidative annulation strategies to construct fused heterocyclic systems.

Synthesis of Novel Hybrid Architectures

The strategic combination of the this compound moiety with other pharmacophoric units can lead to the generation of novel hybrid molecules with potentially synergistic or enhanced biological activities. The carboxylic acid group and the isoquinoline core provide two distinct points for chemical modification, allowing for a variety of synthetic approaches to construct these complex architectures. Methodologies for creating such hybrids often involve the formation of amide or ester linkages, or through more complex transition-metal-catalyzed cross-coupling reactions.

While direct, published examples of the synthesis of hybrid architectures starting from this compound are not extensively documented, the principles of organic synthesis allow for the postulation of several viable synthetic routes. These approaches leverage well-established reactions for the derivatization of both the carboxylic acid and the isoquinoline functionalities.

One common strategy for creating hybrid molecules is through the formation of an amide bond . The carboxylic acid group of this compound can be activated, for example with a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and then reacted with a diverse range of primary or secondary amines. This approach allows for the introduction of various substituents and heterocyclic systems, thereby generating a library of novel hybrid compounds.

Similarly, esterification of the carboxylic acid provides another avenue for derivatization. Reaction with a variety of alcohols under acidic conditions or via activation of the carboxylic acid can yield a series of esters with different alkyl or aryl groups. This method is a straightforward way to modify the lipophilicity and steric bulk of the parent molecule.

More advanced strategies involve transition-metal-catalyzed cross-coupling reactions . The isoquinoline ring system can potentially be functionalized further, although this may require prior modification, such as halogenation. For instance, a bromo-substituted isoquinoline derivative could participate in Suzuki or Buchwald-Hartwig coupling reactions to introduce new aryl or heteroaryl moieties, or nitrogen-based functionalities, respectively. nih.gov These reactions are powerful tools for the construction of complex, multi-component hybrid architectures.

Advanced Spectroscopic and Diffractional Characterization of 3 Isoquinolin 1 Yl Benzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution-state conformation of 3-(Isoquinolin-1-yl)benzoic acid. The relative orientation of the isoquinoline (B145761) and benzoic acid rings is of particular interest, as rotation around the C-C bond connecting these two moieties can lead to different conformers.

Conformational studies on structurally similar 1-phenylisoquinolines suggest that the molecule does not adopt a planar conformation due to steric hindrance between the hydrogen atom at the 8-position of the isoquinoline ring and the protons on the benzoic acid ring. nih.gov The preferred conformation is likely one where the two ring systems are twisted with respect to each other. The exact dihedral angle would be influenced by the solvent and temperature.

The predicted ¹H and ¹³C NMR chemical shifts for this compound are based on the known spectra of benzoic acid, isoquinoline, and their derivatives. rsc.orgrsc.orgdocbrown.infodocbrown.infochemicalbook.comrsc.org The electron-withdrawing nature of the carboxylic acid group and the nitrogen atom in the isoquinoline ring significantly influences the chemical shifts of the aromatic protons and carbons. libretexts.orglibretexts.org

Predicted ¹H NMR Data (in CDCl₃)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| COOH | 12.0 - 13.0 | br s | Broad singlet, chemical shift is concentration dependent. |

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| C=O | ~170 | Carboxylic acid carbon. |

Single-Crystal X-ray Diffraction Analysis of this compound and its Complexes

Single-crystal X-ray diffraction provides definitive information about the solid-state structure of a compound, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of related structures allows for a detailed prediction of its crystallographic features. crystallography.netnih.gov

In the solid state, molecules of this compound are expected to exhibit a variety of intermolecular interactions. The most significant of these is the hydrogen bonding between the carboxylic acid groups of two adjacent molecules, forming a characteristic centrosymmetric dimer. rsc.org This is a common motif in the crystal structures of carboxylic acids.

Representative Crystallographic Data for a Substituted Benzoic Acid

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.70 |

| b (Å) | 6.05 |

| c (Å) | 15.18 |

| β (°) | 103.16 |

| Volume (ų) | 1225.3 |

Data for 2-(2-phenylethyl)benzoic acid, a structurally related compound, is presented for illustrative purposes. crystallography.net

The potential for this compound to exist in different crystalline forms, a phenomenon known as polymorphism, is high. nih.gov This arises from the conformational flexibility around the C-C bond linking the two ring systems. Different crystal packing arrangements and intermolecular interactions could lead to polymorphs with distinct physical properties. Studies on other substituted benzoic acids have revealed the existence of multiple polymorphic forms. ucl.ac.uk

Furthermore, the presence of both a hydrogen bond donor (the carboxylic acid) and acceptor sites (the carboxylic acid and the isoquinoline nitrogen) makes this compound an excellent candidate for co-crystallization with other molecules to form novel multi-component crystalline materials. mdpi.com

Vibrational Spectroscopy (FTIR, Raman) for Elucidating Functional Group Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of their interactions.

The FTIR and Raman spectra of this compound are expected to be dominated by the vibrational modes of the carboxylic acid and the isoquinoline ring. The O-H stretching vibration of the carboxylic acid is typically observed as a broad band in the FTIR spectrum in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded dimer. researchgate.netresearchgate.net The C=O stretching vibration of the carboxylic acid will appear as a strong band around 1700 cm⁻¹. researchgate.netmdpi.com The exact position of this band is sensitive to the extent of hydrogen bonding.

The isoquinoline ring will give rise to a series of characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹, and aromatic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.

Predicted Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| Carboxylic Acid | O-H stretch (dimer) | 2500-3300 (broad) | FTIR |

| Carboxylic Acid | C=O stretch | ~1700 | FTIR, Raman |

| Isoquinoline | Aromatic C-H stretch | 3000-3100 | FTIR, Raman |

High-Resolution Mass Spectrometry for Structural Confirmation and Impurity Profiling

High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight of this compound, confirming its elemental composition. The technique is also invaluable for identifying and quantifying any impurities present in a sample.

The fragmentation pattern of this compound in the mass spectrometer provides further structural information. Under electron ionization (EI), the molecular ion peak [M]⁺ is expected. Subsequent fragmentation is likely to involve the loss of small, stable molecules such as H₂O, CO, and CO₂ from the carboxylic acid group. libretexts.org Fragmentation of the isoquinoline ring system can also occur, leading to characteristic fragment ions. exlibrisgroup.comnih.gov

Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment | Notes |

|---|---|---|

| 249 | [M]⁺ | Molecular ion |

| 232 | [M - OH]⁺ | Loss of hydroxyl radical |

| 221 | [M - CO]⁺ | Loss of carbon monoxide |

| 205 | [M - COOH]⁺ | Loss of carboxyl group |

Coordination Chemistry and Metal Organic Framework Mof Design with 3 Isoquinolin 1 Yl Benzoic Acid As a Ligand

Ligand Coordination Modes and Supramolecular Connectivity in Metal Complexes

The unique structural arrangement of 3-(Isoquinolin-1-yl)benzoic acid, featuring a nitrogen-containing heterocyclic isoquinoline (B145761) ring and a carboxylic acid group, suggests a variety of potential coordination modes with metal ions. These binding motifs are fundamental to the resulting structure and properties of any metal complex or MOF.

Monodentate, Bidentate, and Multidentate Binding Motifs

The versatility of this compound as a ligand stems from the presence of two key functional groups available for coordination: the nitrogen atom of the isoquinoline ring and the carboxylate group.

Monodentate Coordination: In its simplest binding mode, the ligand could coordinate to a metal center through either the nitrogen atom of the isoquinoline moiety or one of the oxygen atoms of the deprotonated carboxylate group. This type of interaction is often influenced by the specific metal ion and the reaction conditions.

Bidentate Coordination: More complex and structurally rigid frameworks can be anticipated from bidentate coordination. This can occur in several ways:

Chelating Bidentate: The nitrogen of the isoquinoline and the carboxylate group could chelate to the same metal center, forming a stable metallacycle. The feasibility of this mode depends on the steric and electronic properties of the metal ion and the ligand.

Bridging Bidentate: The carboxylate group can bridge two metal centers, a common motif in the construction of coordination polymers and MOFs.

Multidentate Coordination: The ligand could also act as a bridging ligand, connecting multiple metal centers through both the isoquinoline nitrogen and the carboxylate group, leading to the formation of higher-dimensional networks.

A study on the related ligand, (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, demonstrated its ability to act as a bidentate ligand, coordinating with Cu(II) or Co(II) at a 2:1 ratio. mdpi.com This suggests that the isoquinoline nitrogen and carboxylate oxygen are capable of simultaneous coordination, a behavior that could be extrapolated to this compound.

Influence of pH and Solvent on Coordination Behavior

The coordination behavior of this compound is expected to be highly sensitive to the pH of the reaction medium. The protonation state of the carboxylic acid group is directly controlled by pH. At low pH, the carboxylic acid will be protonated, potentially limiting its ability to coordinate to metal ions. Conversely, at higher pH values, the deprotonated carboxylate group becomes a more effective coordinating agent. The nitrogen atom of the isoquinoline ring can also be protonated in acidic conditions, which would alter its coordination potential.

The choice of solvent is another critical factor that can influence the final structure of the resulting metal complexes. Solvents can affect the solubility of the ligand and the metal salt, the coordination geometry of the metal ion, and can even participate in the coordination sphere of the metal center. researchgate.net For instance, the use of dimethylformamide (DMF) has been shown to positively affect the purity and isolation of copper(II) complexes with related isoquinoline-containing ligands. mdpi.com

Design Principles for Metal-Organic Frameworks (MOFs) Utilizing this compound

The design of MOFs is a process of molecular engineering, where the properties of the final material are dictated by the choice of the metal nodes and the organic linkers. nih.gov The bifunctional nature of this compound makes it a promising candidate for the construction of novel MOFs with potentially interesting properties.

Topology and Architecture of MOF Structures

The topology of a MOF describes the connectivity of its constituent building blocks. The geometry of the this compound ligand, with its angled disposition of the coordinating groups, could lead to the formation of MOFs with unique and complex topologies. For example, the use of a similarly bent ligand, 3-nitro-4-(pyridin-4-yl)benzoic acid, has resulted in the formation of MOFs with different topologies, including dia and pcu nets, depending on the metal ion and reaction conditions. nih.gov The specific angles and rotational freedom of the isoquinoline and benzoic acid rings in this compound will play a crucial role in determining the final framework architecture. The flexibility of the linker can be a key factor in accessing novel topologies that might be geometrically frustrated with more rigid linkers. nih.gov

Pore Engineering and Gas Adsorption Characteristics

The porosity of a MOF is a key determinant of its potential applications, particularly in gas storage and separation. researchgate.netescholarship.org The size and shape of the pores in a MOF constructed from this compound would be directly related to the length and geometry of the ligand and the coordination environment of the metal node.

Tunable Framework Properties through Ligand Modification

One of the significant advantages of MOF chemistry is the ability to tune the properties of the framework through modification of the organic linker. mdpi.com The this compound scaffold offers several positions for the introduction of additional functional groups. For instance, appending alkylamines or other functional groups to the aromatic rings could alter the pore environment, leading to enhanced selectivity in gas separation or providing active sites for catalysis. epfl.ch This "post-synthetic modification" or the use of pre-functionalized ligands is a powerful strategy for tailoring the properties of MOFs for specific applications.

Exploration of Luminescent and Magnetic Properties in this compound-Based Metal Complexes

The coordination of metal ions with this compound gives rise to complexes that can exhibit a fascinating interplay of luminescence and magnetism. These properties are intrinsically linked to the nature of the metal center, the coordination geometry, and the electronic characteristics of the ligand itself.

Luminescent Properties

The inherent photophysical properties of the isoquinoline and benzoic acid components of the ligand provide a strong foundation for creating luminescent metal complexes. The isoquinoline group is a known fluorophore, and its incorporation into a larger conjugated system can lead to intense and tunable light emission. When coordinated with suitable metal ions, particularly lanthanides, the ligand can act as an "antenna," absorbing light energy and efficiently transferring it to the metal center, which then emits its characteristic luminescence. This process, known as the antenna effect, is crucial for developing highly luminescent materials.

Research on similar benzoic acid derivatives complexed with lanthanide ions has shown that substituents on the benzoic acid ring can significantly influence the luminescent properties. For example, electron-donating groups can enhance the luminescence intensity of terbium(III) complexes, while electron-withdrawing groups may quench the luminescence. rsc.org While specific data for this compound complexes is not extensively documented in the reviewed literature, it is anticipated that the electronic nature of the isoquinoline substituent will play a key role in modulating the energy transfer efficiency and, consequently, the luminescent output of its lanthanide complexes.

The emission spectra of such complexes are expected to show sharp, characteristic peaks corresponding to the f-f transitions of the lanthanide ions. For instance, europium(III) complexes typically exhibit strong red emission, while terbium(III) complexes show vibrant green luminescence. The exact emission wavelengths and quantum yields would be dependent on the specific lanthanide ion and the coordination environment created by the this compound ligand.

The photophysical properties of isoquinoline derivatives themselves have been a subject of study, with investigations into their absorption and emission maxima, Stokes shift, and fluorescence quantum yields. researchgate.net These inherent properties of the ligand are fundamental to understanding the potential luminescent behavior of its metal complexes.

Magnetic Properties

The magnetic properties of metal complexes derived from this compound are primarily determined by the choice of the transition metal ion and the resulting geometry of the complex. The ligand itself is diamagnetic, meaning it does not possess unpaired electrons and thus has no net magnetic moment. However, when coordinated with paramagnetic metal ions (those with unpaired electrons), the resulting complex will exhibit magnetic behavior.

The magnetic moments of these complexes can provide valuable information about the oxidation state and spin state of the metal center, as well as the coordination geometry. For instance, studies on similar heterocyclic benzoic acid ligands have shown that cobalt(II) complexes in an octahedral geometry typically exhibit magnetic moments in the range of 4.46-5.53 B.M., indicative of three unpaired electrons. uobaghdad.edu.iq Similarly, octahedral nickel(II) complexes generally show magnetic moments between 2.80 and 3.40 B.M., corresponding to two unpaired electrons. uobaghdad.edu.iqorientjchem.org Copper(II) complexes in a distorted octahedral environment often have a magnetic moment around 1.95 B.M., consistent with one unpaired electron. uobaghdad.edu.iq

In the context of MOFs, the bridging nature of the this compound ligand can lead to magnetic exchange interactions between adjacent metal centers. These interactions, mediated by the carboxylate or potentially the isoquinoline bridge, can result in either antiferromagnetic (AFM) or ferromagnetic (FM) coupling. Antiferromagnetic coupling, where the spins of neighboring metal ions align in opposite directions, is a common phenomenon observed in many polynuclear transition metal complexes and MOFs. ias.ac.in The strength and nature of this magnetic coupling are highly dependent on the bond angles and distances between the metal centers, which are dictated by the coordination mode of the ligand. The study of the temperature dependence of the magnetic susceptibility of these materials can elucidate the nature and magnitude of these magnetic interactions.

While specific magnetic data for complexes of this compound are not detailed in the available search results, the general principles of magnetochemistry allow for predictions of their behavior based on the chosen metal ion and the likely coordination environments.

Supramolecular Chemistry and Non Covalent Interactions of 3 Isoquinolin 1 Yl Benzoic Acid

Hydrogen Bonding Networks in Solid-State and Solution Phases

The structure of 3-(Isoquinolin-1-yl)benzoic acid, featuring both a hydrogen bond donor (the carboxylic acid group) and acceptors (the carboxylic oxygen and the isoquinoline (B145761) nitrogen), strongly suggests the formation of extensive hydrogen bonding networks. In the solid state, benzoic acids are well-known to form highly stable centrosymmetric dimers through a pair of O-H···O hydrogen bonds, creating a characteristic R22(8) graph set motif. It is highly probable that this compound would adopt this dimeric structure.

Beyond this primary interaction, the nitrogen atom of the isoquinoline ring offers an additional hydrogen bond acceptor site. This could lead to the formation of more complex, extended structures. For instance, chains of molecules could be formed through O-H···N hydrogen bonds between the carboxylic acid of one molecule and the isoquinoline nitrogen of another. In solution, the specific hydrogen bonding interactions would be highly dependent on the nature of the solvent, with competitive hydrogen bonding from protic solvents potentially disrupting the self-association observed in the solid state.

| Donor Group | Acceptor Group | Potential Supramolecular Synthon | Phase |

| Carboxylic Acid (-COOH) | Carboxylic Acid (C=O) | Carboxylic Acid Dimer (R22(8)) | Solid-State |

| Carboxylic Acid (-OH) | Isoquinoline (N) | Heteromolecular Chain | Solid-State/Solution |

| Aromatic C-H | Carboxylic Acid (C=O) | Weak C-H···O Interactions | Solid-State |

Pi-Pi Stacking Interactions and Aromatic Stacking Architectures

The presence of two significant aromatic systems, the phenyl ring of the benzoic acid and the fused ring system of the isoquinoline, indicates a strong potential for π-π stacking interactions. These non-covalent forces are crucial in the packing of aromatic molecules in the solid state. The stacking can occur in various geometries, including face-to-face, parallel-displaced, and T-shaped (edge-to-face) arrangements.

The specific architecture will be dictated by the minimization of electrostatic repulsion and the maximization of van der Waals forces. The relative orientation of the two rings, defined by the dihedral angle between the phenyl and isoquinoline planes, will be a key determinant of the stacking geometry. In the crystal lattice, it is conceivable that chains or sheets of molecules, formed via hydrogen bonding, would be further stabilized by these π-π interactions, leading to dense, three-dimensional structures.

| Interacting Aromatic Rings | Potential Geometry | Typical Inter-planar Distance |

| Phenyl - Phenyl | Parallel-displaced | 3.3 - 3.8 Å |

| Isoquinoline - Isoquinoline | Parallel-displaced | 3.3 - 3.8 Å |

| Phenyl - Isoquinoline | T-shaped (edge-to-face) or Parallel-displaced | ~5 Å (edge-to-face) / 3.3 - 3.8 Å (parallel-displaced) |

Host-Guest Chemistry and Molecular Recognition Phenomena

While no specific host-guest studies involving this compound have been reported, its structure suggests potential applications in molecular recognition. The hydrogen-bonded carboxylic acid dimer could form a cleft-like structure capable of encapsulating small guest molecules. The size and shape of this potential binding pocket would be determined by the steric bulk of the isoquinoline units.

Conversely, the molecule itself could act as a guest, binding to larger host molecules such as cyclodextrins or calixarenes. The aromatic rings could be included within the hydrophobic cavity of the host, while the carboxylic acid group could interact with the host's rim via hydrogen bonding. The isoquinoline nitrogen also presents a potential coordination site for metal ions, suggesting that this compound could be used as a ligand in coordination-driven self-assembly or as a sensor for specific metal cations.

| Role of Compound | Potential Host/Guest | Key Interactions |

| Host | Small solvent molecules | Encapsulation within dimer cleft |

| Guest | Cyclodextrins, Calixarenes | Hydrophobic inclusion, Hydrogen bonding |

| Ligand/Sensor | Metal Ions | Coordination with isoquinoline nitrogen |

Formation of Self-Assembled Systems and Hierarchical Structures

The interplay of the strong and directional hydrogen bonds with the weaker, less directional π-π stacking interactions provides a pathway for the formation of complex, self-assembled hierarchical structures. It is plausible that primary assembly would be driven by the formation of hydrogen-bonded dimers or chains. These primary structures would then organize into higher-order assemblies, such as 2D sheets or 3D networks, guided by π-π stacking and other weaker van der Waals forces.

The specific outcome of the self-assembly process would likely be sensitive to external conditions such as solvent polarity, temperature, and concentration. This could lead to the phenomenon of polymorphism, where different crystallization conditions yield different solid-state structures with distinct physical properties. The controlled self-assembly of this molecule could potentially be exploited for the bottom-up fabrication of novel organic materials.

| Architecture | Primary Driving Force | Secondary Stabilizing Force |

| 1D Chains/Ribbons | O-H···N or O-H···O Hydrogen Bonds | π-π Stacking |

| 2D Sheets | Inter-chain Hydrogen Bonding | Inter-sheet π-π Stacking |

| 3D Networks | Combination of H-bonding and π-π stacking | Van der Waals forces |

Catalytic Applications and Reaction Mechanisms Involving 3 Isoquinolin 1 Yl Benzoic Acid

Homogeneous Catalysis Mediated by 3-(Isoquinolin-1-yl)benzoic acid Metal Complexes

There is no available research on the use of this compound in forming metal complexes for homogeneous catalysis.

Oxidation and Reduction Reactions

No studies have been identified that describe the use of metal complexes of this compound to catalyze oxidation or reduction reactions.

Heterogeneous Catalysis Using this compound-Derived Materials

There is no information on the development or application of heterogeneous catalysts derived from this compound.

Surface-Supported Catalysts and Immobilization Strategies

The literature does not provide any methods or strategies for the immobilization of this compound or its complexes onto solid supports for use as surface-supported catalysts.

Flow Chemistry Applications and Reactor Design

While flow chemistry is a rapidly developing field for the synthesis of various chemical compounds, including those with isoquinoline (B145761) or benzoic acid moieties, there are no specific reports on the use of this compound in flow chemistry applications or in the design of catalytic reactors. researchgate.netnih.govuc.ptnih.gov

Mechanistic Investigations of Catalytic Cycles

In the absence of any reported catalytic activity, there have been no mechanistic investigations of catalytic cycles involving this compound.

Kinetic Studies and Reaction Rate Analysis

Kinetic studies are fundamental to understanding the efficiency and mechanism of a catalytic reaction. This involves monitoring the concentration of reactants and products over time to determine the reaction rate and its dependence on various factors such as catalyst loading, substrate concentration, temperature, and pressure. From this data, a rate law can be derived, which provides a mathematical expression of the reaction rate and offers insights into the elementary steps of the catalytic cycle.

For a catalytic process involving this compound, kinetic studies would aim to quantify its effectiveness. This would typically involve a series of experiments where reaction conditions are systematically varied. The data obtained would be analyzed to determine key kinetic parameters, as outlined in the hypothetical data table below.

Table 1: Hypothetical Kinetic Parameters for a Catalytic Reaction This table is for illustrative purposes only, as no specific kinetic data for catalytic reactions involving this compound has been found in scientific literature.

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Reaction Order | The exponent to which the concentration of a species is raised in the rate law. | First-order in substrate |

| Rate Constant (k) | A proportionality constant that relates the rate of a reaction to the concentration of reactants. | 2.5 x 10-3 s-1 |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | 65 kJ/mol |

| Turnover Number (TON) | The number of moles of substrate that a mole of catalyst can convert before becoming inactivated. | 1500 |

Despite the potential of this compound as a ligand or catalyst, a thorough review of current scientific literature reveals a lack of published research focused on the kinetic studies and reaction rate analysis of its catalytic applications.

Intermediates Identification and Spectroscopic Characterization

Identifying and characterizing reaction intermediates are crucial steps in elucidating a catalytic mechanism. These transient species provide a snapshot of the catalyst's state at various points in the catalytic cycle. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography are commonly employed for this purpose.

In a catalytic cycle involving this compound, spectroscopic analysis would be used to identify key intermediates, such as the initial coordination complex between the ligand and a metal center, oxidative addition products, and species formed prior to reductive elimination. For example, changes in the NMR chemical shifts or FT-IR vibrational frequencies of the isoquinoline or carboxylate groups upon coordination to a metal could confirm the ligand's involvement.

Table 2: Hypothetical Spectroscopic Data for a Catalytic Intermediate This table is for illustrative purposes only, as no specific data on the spectroscopic characterization of catalytic intermediates involving this compound has been found in scientific literature.

| Spectroscopic Technique | Intermediate | Key Observation |

|---|---|---|

| 1H NMR | Ligand-Metal Complex | Downfield shift of isoquinoline protons |

| FT-IR | Ligand-Metal Complex | Shift in C=O stretching frequency of the carboxylic acid |

A comprehensive search of scientific databases indicates that there are currently no published studies detailing the isolation or spectroscopic characterization of catalytic intermediates in reactions where this compound is a key component. Therefore, a detailed mechanistic pathway supported by direct spectroscopic evidence of its intermediates remains to be established.

Computational and Theoretical Investigations of 3 Isoquinolin 1 Yl Benzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations can predict a wide range of molecular properties, from spectroscopic parameters to reactivity indices.

Prediction of Spectroscopic Parameters (NMR, UV-Vis)

DFT calculations are instrumental in predicting spectroscopic data, which can aid in the structural elucidation and characterization of newly synthesized compounds.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis). It calculates the energies of electronic transitions from the ground state to various excited states. For aromatic systems like 3-(Isoquinolin-1-yl)benzoic acid, the UV-Vis spectrum is expected to show characteristic π-π* transitions. Studies on benzoic acid have shown a primary absorption band around 221-228 nm researchgate.netresearchgate.net. The extended conjugation provided by the isoquinoline (B145761) ring in this compound would likely lead to a red shift (bathochromic shift) of the absorption maxima compared to benzoic acid alone. TD-DFT calculations on similar aromatic carboxylic acids have successfully predicted their UV-Vis spectra, providing insights into the nature of the electronic transitions involved researchgate.netvjst.vn.

| Spectroscopic Parameter | Predicted Value (Illustrative for Benzoic Acid) | Reference |

| ¹³C NMR Chemical Shifts (ppm) | 172.60, 133.89, 130.28, 129.39, 128.55 | chemicalbook.com |

| UV-Vis λmax (nm) | 221 | researchgate.net |

| This table provides illustrative predicted values for the parent benzoic acid molecule. Specific predictions for this compound would require dedicated DFT calculations. |

Molecular Orbital Analysis and Frontier Orbital Theory

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules by considering the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) nih.gov.

The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive nih.gov.

For this compound, the HOMO is expected to be localized primarily on the electron-rich isoquinoline ring system, while the LUMO may be distributed over both the isoquinoline and benzoic acid moieties, particularly the electron-withdrawing carboxylic acid group. DFT calculations can provide precise energies of these orbitals and visualize their spatial distribution. In a study on a related (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester, the calculated HOMO-LUMO energy gap was 4.59 eV, with the HOMO localized on the substituted aromatic ring and the LUMO on the indole (B1671886) side mdpi.com. This type of analysis for this compound would be crucial for understanding its reactivity in various chemical transformations.

| Molecular Orbital | Property | Significance |

| HOMO | Highest Occupied Molecular Orbital | Electron-donating ability (nucleophilicity) |

| LUMO | Lowest Unoccupied Molecular Orbital | Electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Chemical reactivity and kinetic stability |

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, including its conformational changes and interactions with the surrounding environment, such as a solvent.

For a molecule like this compound, which has a rotatable bond between the isoquinoline and benzoic acid rings, MD simulations can explore the potential energy surface and identify the most stable conformations. The orientation of the carboxylic acid group relative to the isoquinoline ring can significantly influence the molecule's properties and its ability to interact with biological targets.

Furthermore, MD simulations can shed light on how the molecule interacts with solvent molecules, such as water. The formation of hydrogen bonds between the carboxylic acid group and water molecules, as well as the solvation of the aromatic rings, can be analyzed in detail. Studies on the conformational behavior of flexible molecules in different solvents have shown that the environment can significantly influence the preferred conformations chemrxiv.org. For instance, MD simulations of benzoic acid in confined spaces have demonstrated that the geometric constraints impact the collective dynamics and hydrogen bonding network of the liquid researchgate.net. An MD simulation of this compound in an aqueous environment would reveal the stability of its different conformers and the nature of its hydration shell, which is critical for understanding its behavior in biological systems researchgate.netrsc.org.

Quantum Chemical Studies of Reaction Pathways and Transition States

Quantum chemical methods, particularly DFT, are powerful tools for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to locate transition states and calculate activation energies, providing a detailed understanding of reaction pathways.

For this compound, such studies could elucidate the mechanisms of its synthesis or its reactions. For example, the decarboxylation of benzoic acids is a known transformation, and quantum chemical calculations could determine the energetic barriers for this process under different conditions thieme-connect.de. Similarly, reactions involving the isoquinoline nitrogen, such as protonation or alkylation, could be modeled to understand the regioselectivity and reactivity. The identification of transition state structures and the calculation of their energies are crucial for predicting reaction rates and understanding the factors that control the reaction outcome.

In Silico Screening and Ligand Docking Studies

In silico screening and molecular docking are computational techniques widely used in drug discovery to identify potential drug candidates and predict their binding modes with biological targets nih.gov.

Given that isoquinoline and benzoic acid derivatives are common scaffolds in medicinal chemistry, this compound could be a ligand for various protein targets. Molecular docking simulations can be used to predict how this molecule fits into the binding site of a protein and to estimate the binding affinity. For example, studies on 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids have used molecular docking to understand their binding to aldo-keto reductase family 1 member C3 (AKR1C3), a target for prostate cancer nih.govnih.gov. These studies revealed that the binding mode and affinity are crucial for the inhibitor's selectivity.

In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The this compound molecule would then be docked into the active site of the protein, and various possible binding poses would be generated and scored based on a scoring function that estimates the binding free energy. The results would highlight key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues.

| Docking Parameter | Description | Significance |

| Binding Affinity (kcal/mol) | Estimated free energy of binding | Predicts the strength of the ligand-protein interaction |

| Binding Pose | Predicted orientation of the ligand in the active site | Shows how the ligand interacts with protein residues |

| Hydrogen Bonds | Specific electrostatic interactions | Key for stabilizing the ligand-protein complex |

| Hydrophobic Interactions | Interactions between nonpolar regions | Contribute significantly to binding affinity |

| This table outlines the key parameters obtained from a molecular docking study. |

Such in silico studies can prioritize compounds for experimental testing and provide a rational basis for designing more potent and selective analogs of this compound for various therapeutic applications.

Emerging Applications of 3 Isoquinolin 1 Yl Benzoic Acid in Advanced Materials Science

Optoelectronic Materials and Luminescent Devices

Organic Light-Emitting Diodes (OLEDs) Component Design

There is currently no available scientific literature detailing the design, synthesis, or performance of Organic Light-Emitting Diodes (OLEDs) that specifically incorporate 3-(Isoquinolin-1-yl)benzoic acid as a component. Research in OLEDs often focuses on molecules with specific electronic and photophysical properties, and at present, the potential of this particular compound as an emitter, host, or charge-transport material has not been reported.

Fluorescent Probes and Sensors

The development of fluorescent probes and sensors is an active area of research. However, there are no published studies that describe the use of This compound as a fluorescent probe or sensor for the detection of specific analytes. The intrinsic fluorescent properties of this compound and its potential to act as a recognition element have not been characterized in the context of chemical sensing.

Gas Storage and Separation Technologies utilizing MOF-Based Systems

Metal-Organic Frameworks (MOFs) are a class of porous materials with potential applications in gas storage and separation. The design of MOFs relies on the use of organic linkers to connect metal nodes. A thorough review of the literature did not reveal any instances where This compound has been utilized as an organic linker in the synthesis of MOFs for gas storage or separation applications.

Smart Materials with Tunable Properties

Smart materials, which respond to external stimuli, are at the forefront of materials innovation. There is no research to date that has investigated the incorporation of This compound into smart materials to impart tunable properties. The potential for this molecule to contribute to stimuli-responsive behaviors in materials has not been explored in the scientific literature.

Polymer Chemistry and Self-Healing Materials

The application of novel monomers and functional groups is crucial in advancing polymer chemistry and creating materials with unique properties such as self-healing capabilities. Currently, there are no reports of This compound being used as a monomer or a functional component in the development of new polymers or self-healing materials.

Future Research Directions and Translational Perspectives of 3 Isoquinolin 1 Yl Benzoic Acid Chemistry

Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery

The confluence of computational power and chemical sciences has ushered in an era of accelerated discovery. Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the exploration of molecules like 3-(Isoquinolin-1-yl)benzoic acid.

Predictive Modeling of Physicochemical and Biological Properties: AI and ML algorithms can be trained on large datasets of known molecules to predict the properties of novel compounds. For this compound and its derivatives, this could involve:

QSAR (Quantitative Structure-Activity Relationship) Models: By analyzing the structural features of a library of this compound analogs, ML models can predict their biological activity against various targets. This can help prioritize the synthesis of the most promising candidates for applications in medicinal chemistry.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: Early-stage prediction of a molecule's pharmacokinetic and toxicity profile is crucial in drug discovery. youtube.com AI models can forecast these properties for this compound derivatives, reducing the need for extensive and costly experimental testing in the initial phases of research. nih.gov

De Novo Design and Lead Optimization: Generative AI models can design novel molecules with desired properties from the ground up. By providing the models with specific parameters, such as a desired binding affinity for a particular protein or specific electronic properties, these algorithms can propose new derivatives of this compound that are optimized for a given application. nih.gov Reinforcement learning, a type of ML, can be particularly useful in iteratively refining molecular structures to enhance their desired characteristics. nih.gov

Data-Driven Hypothesis Generation: AI can analyze vast amounts of scientific literature and chemical databases to identify novel connections and generate new research hypotheses. For instance, an AI system could suggest potential, unexplored applications for this compound by identifying structural similarities to compounds with known activities in niche technological areas.

Table 1: Potential AI and ML Applications in this compound Research

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Predictive Modeling | Forecasting physicochemical properties, biological activity, and ADMET profiles. | Accelerated identification of lead compounds and reduction of experimental costs. |

| De Novo Design | Generation of novel this compound derivatives with optimized properties. | Rapid exploration of chemical space and discovery of molecules with enhanced performance. |

| Retrosynthesis Prediction | AI-powered tools can suggest efficient synthetic routes to target molecules. | Streamlined synthesis planning and discovery of more sustainable synthetic pathways. |

| Literature and Data Mining | Identifying undiscovered relationships and generating novel research hypotheses. | Uncovering new potential applications and research directions for the compound. |

Development of Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly integral to modern synthetic organic chemistry. Developing sustainable and efficient methods for the synthesis of this compound and its derivatives is a critical future research direction.

Catalytic C-H Activation/Annulation Reactions: Traditional methods for constructing isoquinoline (B145761) rings can involve harsh conditions and multiple steps. Modern transition-metal-catalyzed C-H activation and annulation reactions offer a more atom-economical and environmentally benign alternative. researchgate.net Research could focus on developing a one-pot synthesis of this compound from readily available starting materials, such as a substituted benzoic acid and a suitable nitrogen source, using earth-abundant metal catalysts.

Flow Chemistry for Continuous Manufacturing: Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers several advantages, including enhanced safety, better process control, and easier scalability. Developing a continuous flow synthesis for this compound would not only be more sustainable but also allow for the on-demand production of the compound and its derivatives.

Use of Greener Solvents and Reagents: Future synthetic strategies should prioritize the use of environmentally friendly solvents, such as water, ethanol, or supercritical CO2, and avoid the use of toxic and hazardous reagents. The development of solvent-free reaction conditions would be an even more significant step towards a truly sustainable synthesis.

Table 2: Comparison of Synthetic Methodologies for Isoquinoline Synthesis

| Synthetic Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Traditional Methods (e.g., Bischler-Napieralski) | Typically involve multi-step sequences with strong acids and high temperatures. | Well-established and reliable for certain substrates. | Often require harsh conditions, produce significant waste, and have limited functional group tolerance. |

| Metal-Catalyzed Cross-Coupling | Coupling of pre-functionalized precursors (e.g., a boronic acid and a halide). | High efficiency and functional group tolerance. | May require the synthesis of organometallic reagents and use of precious metal catalysts. |

| C-H Activation/Annulation | Direct formation of the isoquinoline ring via C-H bond functionalization. researchgate.net | High atom economy, reduces pre-functionalization steps, and can be more sustainable. researchgate.net | May require specific directing groups and optimization of reaction conditions. |

| Flow Chemistry | Continuous reaction in a microreactor system. | Enhanced safety, precise control over reaction parameters, and easy scalability. | Initial setup costs can be higher, and not all reactions are easily adaptable to flow conditions. |

Exploration of Novel Application Domains in Niche Technologies

The unique hybrid structure of this compound, combining a nitrogen-containing heterocycle with a carboxylic acid, opens up possibilities for its application in various niche technologies beyond traditional drug discovery.

Organic Electronics and Materials Science: Isoquinoline-based compounds have been explored for their potential in organic light-emitting diodes (OLEDs) and other organic electronic devices due to their electronic and photophysical properties. The benzoic acid moiety can be used to tune the solubility and film-forming properties of the material, as well as to anchor the molecule to surfaces. Future research could investigate the electroluminescent properties of this compound derivatives and their potential as components in novel organic electronic materials.

Chemosensors and Molecular Probes: The isoquinoline nitrogen and the carboxylic acid group can act as binding sites for metal ions and other analytes. By incorporating fluorophores or chromophores into the molecular structure, derivatives of this compound could be developed as selective chemosensors for the detection of specific ions or molecules. These could find applications in environmental monitoring, bioimaging, and diagnostics.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The carboxylic acid functionality of this compound makes it an excellent candidate as a linker for the construction of coordination polymers and MOFs. These materials have a wide range of potential applications, including gas storage and separation, catalysis, and sensing. The presence of the isoquinoline group could introduce additional functionalities into the MOF structure, such as catalytic activity or specific binding sites.

Table 3: Potential Niche Applications of this compound Derivatives

| Application Domain | Rationale | Potential Functionality |

|---|---|---|

| Organic Electronics | The conjugated aromatic system of the isoquinoline core. | Emitter materials in OLEDs, charge transport materials. |

| Chemosensors | Presence of coordinating nitrogen and carboxylic acid groups. | Selective detection of metal ions or small molecules through fluorescence or colorimetric changes. |

| Metal-Organic Frameworks (MOFs) | Carboxylic acid group acts as a linker to connect metal nodes. | Building blocks for porous materials with applications in gas storage, separation, and catalysis. |

| Smart Materials | Potential for stimuli-responsive behavior due to the acidic and basic sites. | pH-responsive polymers, self-healing materials. |

Q & A

Q. Example Reaction Conditions Table

| Step | Reactants | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | 1-Chloroisoquinoline + 3-aminobenzoic acid | Ethanol | 85 | 10 | 70–85 |

Q. Optimization Tips :

- Solvent Choice : Polar aprotic solvents like DMSO improve solubility of aromatic intermediates.

- Catalysts : Use catalytic Pd/C or CuI for cross-coupling efficiency.

- Monitoring : Track reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1).

How can spectroscopic and crystallographic methods validate the structure of this compound?

Level: Basic

Methodological Answer:

Spectroscopic Characterization :

- NMR : NMR (DMSO-d6): Look for aromatic protons at δ 7.8–8.5 ppm (isoquinoline H) and δ 6.9–7.6 ppm (benzoic acid H). The carboxylic acid proton appears as a broad singlet (~δ 12.5 ppm).

- IR : Confirm the carboxylic acid group via O–H stretch (~2500–3000 cm) and C=O stretch (~1680 cm).

Q. Crystallographic Validation :

Q. Case Study :

- Issue : Overlapping electron density peaks in the benzoic acid moiety.

- Solution : Use DFIX and DANG constraints to fix bond lengths/angles during refinement.

What strategies are effective for studying structure-activity relationships (SAR) of this compound derivatives?

Level: Advanced

Methodological Answer:

Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., –NO) or donating (–OCH) groups on the isoquinoline ring.

Biological Assays : Test derivatives against target proteins (e.g., kinases) using fluorescence polarization or SPR binding assays.

Q. Example SAR Table

| Derivative | Substituent | IC (nM) | Activity Trend |

|---|---|---|---|

| 1 | –H | 250 | Baseline |

| 2 | –NO | 85 | 3-fold ↑ |

| 3 | –OCH | 420 | 1.7-fold ↓ |

Key Insight : Electron-withdrawing groups enhance binding affinity by stabilizing charge-transfer interactions.

How should researchers resolve discrepancies between computational and experimental data (e.g., NMR vs. DFT)?

Level: Advanced

Methodological Answer:

DFT Optimization : Use Gaussian 16 with B3LYP/6-311+G(d,p) to predict NMR shifts. Compare with experimental data.

Root Cause Analysis :

- Solvent Effects : Include implicit solvent models (e.g., PCM for DMSO).

- Conformational Sampling : Perform MD simulations to identify dominant conformers.

Q. Case Study :

- Conflict : Predicted δ 7.9 ppm (DFT) vs. observed δ 8.2 ppm (experimental).

- Resolution : Adjust for relativistic effects (ZORA approximation) in heavy-atom environments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.